Cas no 13651-12-2 (2,2-Dibromo-1-(4-chlorophenyl)ethanone)

2,2-Dibromo-1-(4-chlorophenyl)ethanone structure
13651-12-2 structure
Product Name:2,2-Dibromo-1-(4-chlorophenyl)ethanone
CAS No:13651-12-2
MF:C8H5Br2ClO
MW:312.385699987412
MDL:MFCD06253621
CID:854884
PubChem ID:4737392
Update Time:2025-04-19

2,2-Dibromo-1-(4-chlorophenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2,2-dibromo-1-(4-chlorophenyl)-
    • 4'-Chloro-α,α-dibromoacetophenone
    • α,α-Dibromo-4'-chloroacetophenone
    • Dibromomethyl-4-chlorophenyl ketone
    • 2,2-Dibromo-1-(4-chlorophenyl)ethanone
    • 2,2-dibromo-1-(4-chlorophenyl)ethan-1-one
    • 4'-Chloro-alpha,alpha-dibromoacetophenone
    • F81440
    • alpha,alpha-dibromo-4-chloroacetophenone
    • DB-250810
    • 13651-12-2
    • 4/'-Chloro-alpha,alpha-dibromoacetophenone
    • AS-10546
    • InChI=1/C8H5Br2ClO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8
    • DTXSID90406138
    • SCHEMBL3424507
    • AKOS002662759
    • MFCD06253621
    • UBWBLFIQIJHEDN-UHFFFAOYSA-N
    • 2,2-Dibromo-4'-chloro-acetophenone
    • MDL: MFCD06253621
    • Inchi: 1S/C8H5Br2ClO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H
    • InChI Key: UBWBLFIQIJHEDN-UHFFFAOYSA-N
    • SMILES: BrC(C(C1C=CC(=CC=1)Cl)=O)Br

Computed Properties

  • Exact Mass: 309.83955
  • Monoisotopic Mass: 309.83957g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

2,2-Dibromo-1-(4-chlorophenyl)ethanone Security Information

2,2-Dibromo-1-(4-chlorophenyl)ethanone Customs Data

  • HS CODE:29143990

2,2-Dibromo-1-(4-chlorophenyl)ethanone Pricemore >>

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